molecular formula C14H23N3O4S B2925385 5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione CAS No. 893339-07-6

5-((2-ethylpiperidin-1-yl)sulfonyl)-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2925385
CAS RN: 893339-07-6
M. Wt: 329.42
InChI Key: OGPQLHKTIDZEOL-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as IUPAC name, CAS number, etc. It may also include information about the class of compounds it belongs to and its relevance in various fields .


Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), reactivity, etc .

Scientific Research Applications

Antibacterial Applications

A study on the synthesis and molecular structure of potent broad-spectrum antibacterial agents, including methicillin-resistant Staphylococcus aureus (MRSA), utilized sulfone derivatives as key intermediates. This research demonstrates the utility of these compounds in the development of new antibiotics without the need for chromatographic purification, highlighting their potential for large-scale synthesis (Hashimoto et al., 2007).

Antitumor Applications

Another study explored sulfonamide derivatives for their potent antitumor properties with low toxicity. The research involved designing and synthesizing compounds containing 5-fluorouracil and nitrogen mustard, indicating the significant therapeutic potential of sulfonamide derivatives in cancer treatment (Z. Huang, Z. Lin, & J. Huang, 2001).

Synthesis and Anticancer Activity

Research on pyridine and thiazolopyrimidine derivatives using 1-ethylpiperidone as a synthon has shown promising anticancer activity. These compounds demonstrate the versatility of pyrimidine derivatives in synthesizing new molecules with potential anticancer properties (A. G. Hammam, M. A. Sharaf, & N. A. A. El-Hafez, 2001).

Organic Substrates

The study on 3-Ylidenepiperazine-2,5-diones as versatile organic substrates highlights the synthetic utility of cyclic dipeptides in preparing natural product analogues and α-amino or α-keto acid derivatives, showcasing the broad applicability of these compounds in synthetic chemistry (J. Liebscher & Shangde Jin, 1999).

Crystal Structures

The determination of crystal structures for compounds like 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin- 2,6(1H,3H)-dione dihydrate provides insights into molecular interactions and could inform the design of new molecules with specific properties (A. Kirfel, F. Schwabenländer, & C. Müller, 1997).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain enzymes, or modulation of specific biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards. Safety data sheets (SDS) are often used as a source of this information .

Future Directions

This involves discussing potential future research directions. It could involve potential applications of the compound, areas where further study is needed, or new methods of synthesis .

properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-5-11-8-6-7-9-17(11)22(20,21)12-10(2)15(3)14(19)16(4)13(12)18/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPQLHKTIDZEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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